molecular formula C16H18N2O3S B15061769 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol

Cat. No.: B15061769
M. Wt: 318.4 g/mol
InChI Key: MTJRJVAFLSUDNF-UHFFFAOYSA-N
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Description

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol is a pyridin-2-ol derivative featuring a tosyl-protected pyrrolidine ring at the 3-position of the pyridine ring. Key applications of such compounds include roles in catalysis, medicinal chemistry, and as intermediates in organic synthesis .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridin-2-one

InChI

InChI=1S/C16H18N2O3S/c1-12-6-8-13(9-7-12)22(20,21)18-11-3-5-15(18)14-4-2-10-17-16(14)19/h2,4,6-10,15H,3,5,11H2,1H3,(H,17,19)

InChI Key

MTJRJVAFLSUDNF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol typically involves the reaction of pyridin-2-ol with a tosylated pyrrolidine derivative. The reaction conditions often include the use of solvents such as dioxane or ethyl alcohol, and may require the presence of catalysts like trifluoroacetic acid or L-proline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol involves its interaction with various molecular targets. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridin-2-ol Derivatives

Structural and Substituent Effects

The substituent at position 3 significantly impacts the physicochemical and electronic properties of pyridin-2-ol derivatives. Below is a comparative analysis:

Compound Substituent at Position 3 Molecular Weight (g/mol) Melting Point (°C) Key Properties
3-(1-Tosylpyrrolidin-2-yl)pyridin-2-ol Tosylpyrrolidinyl (bulky, electron-withdrawing) ~375.4 (estimated) Not reported High steric hindrance; likely resistant to enzymatic hydroxylation
3-(Trifluoromethyl)pyridin-2-ol Trifluoromethyl (electron-withdrawing) 163.10 150–155 Moderate reactivity in hydroxylation; used in catalysis and drug discovery
3-Chloropyridin-2-ol Chloro (electron-withdrawing) 129.56 Not reported Susceptible to regioselective hydroxylation by Burkholderia sp. MAK1
3-Methylpyridin-2-ol Methyl (electron-donating) 109.13 Not reported Rapid microbial catabolism; no detectable hydroxylated products
3-Methoxypyridin-2-ol Methoxy (electron-donating) 125.13 Not reported Resistant to hydroxylation; further metabolized to aliphatic products
Key Observations:
  • Steric Effects : Bulky substituents (e.g., tosylpyrrolidinyl, trifluoromethyl) hinder enzymatic hydroxylation. For instance, 1-butylpyridin-2-ol remains unchanged due to steric bulk, while smaller substituents (e.g., chloro, methyl) allow hydroxylation .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃) enhance stability and regioselectivity in reactions. Conversely, electron-donating groups (e.g., methoxy) promote further catabolism .

Reactivity in Microbial Hydroxylation

Burkholderia sp. MAK1 catalyzes regioselective hydroxylation of pyridin-2-ol derivatives at position 3. However, substituent identity dictates reactivity:

  • 3-(Trifluoromethyl)pyridin-2-ol: Slowly hydroxylated (mass +16 Da), forming a detectable mono-hydroxylated product .
  • 3-Methoxypyridin-2-ol : Resists hydroxylation; metabolized via alternative pathways .
  • This compound (inferred) : Expected to resist hydroxylation due to steric bulk, similar to 1-butylpyridin-2-ol .

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